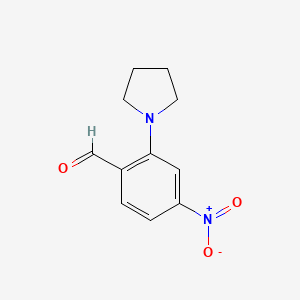

4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

Description

4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a nitro-substituted benzaldehyde derivative featuring a pyrrolidin-1-yl group at the ortho position and a nitro group at the para position relative to the aldehyde functionality. The pyrrolidine moiety, a five-membered cyclic amine, enhances solubility in polar solvents compared to purely aromatic analogs, making it a candidate for use in pharmaceutical intermediates or coordination chemistry.

Properties

IUPAC Name |

4-nitro-2-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-8-9-3-4-10(13(15)16)7-11(9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFXYDGKSUGBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with pyrrolidine in the presence of a base such as sodium hydrogen carbonate. The reaction is carried out in ethanol, leading to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 4-Nitro-2-(pyrrolidin-1-yl)benzoic acid.

Reduction: 4-Amino-2-(pyrrolidin-1-yl)benzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is not fully elucidated. it is believed to interact with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Compounds:

4-Nitro-3-(trifluoromethyl)benzaldehyde (CAS RN: 101066-57-3): Features a nitro (para) and trifluoromethyl (meta) group, both strong electron-withdrawing substituents .

2-Nitro-4-(trifluoromethyl)benzoic acid (CAS RN: 320-94-5): A benzoic acid derivative with nitro (ortho) and trifluoromethyl (para) groups, emphasizing carboxylate reactivity .

Substituent Effects:

- Electron-Withdrawing Groups (EWGs): Nitro and trifluoromethyl groups in 4-Nitro-3-(trifluoromethyl)benzaldehyde enhance aldehyde electrophilicity, favoring nucleophilic additions.

- Steric Considerations:

- The pyrrolidine ring introduces steric hindrance at the ortho position, which may limit access to the aldehyde group in reactions requiring planar transition states.

Physical and Commercial Properties

Table 1: Comparative Data of Selected Compounds

| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Substituents (Position) | Purity (Catalog) | Price (1g) |

|---|---|---|---|---|---|---|

| This compound | Not reported | C₁₁H₁₂N₂O₃ | 220.23 | Nitro (4), Pyrrolidin-1-yl (2) | N/A | N/A |

| 4-Nitro-3-(trifluoromethyl)benzaldehyde | 101066-57-3 | C₈H₄F₃NO₃ | 219.11 | Nitro (4), Trifluoromethyl (3) | >97.0% (GC) | ¥15,500 |

| 2-Nitro-4-(trifluoromethyl)benzoic acid | 320-94-5 | C₈H₄F₃NO₄ | 235.11 | Nitro (2), Trifluoromethyl (4) | >95.0% (HPLC) | ¥2,700 |

Key Observations:

- Commercial Availability: 4-Nitro-3-(trifluoromethyl)benzaldehyde is commercially available at high purity (>97%) but commands a premium price (¥15,500/g), reflecting its specialized applications .

- Solubility Trends: The pyrrolidine group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to trifluoromethyl-substituted analogs, which are more lipophilic.

Biological Activity

4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a pyrrolidine moiety attached to a benzaldehyde structure. Its molecular formula is , and it has a molecular weight of approximately 220.23 g/mol. The presence of the nitro group significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.

- Antimicrobial Activity: Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

- Cytotoxic Effects: Research indicates that derivatives of this compound may exhibit cytotoxicity against certain cancer cell lines.

Biological Activity Studies

Several studies have investigated the biological activities of this compound and related compounds. Below are summarized findings from notable research:

Table 1: Biological Activities of this compound and Related Compounds

Case Studies

-

Antimicrobial Properties:

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent. -

Cytotoxicity Assays:

In vitro assays were conducted on cancer cell lines such as HeLa and MCF7. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentration ranges for therapeutic applications. -

Enzyme Interaction Studies:

Investigations into enzyme interactions revealed that the compound could inhibit specific metabolic enzymes, potentially altering the metabolic pathways in targeted cells. This property is particularly relevant for drug development aimed at metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.